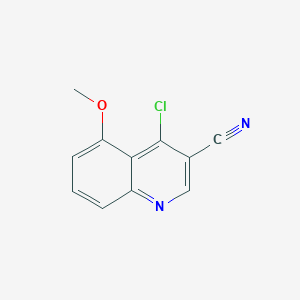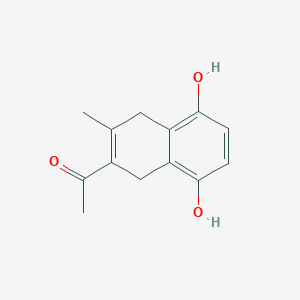
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthylacetonitrile derivatives using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .
科学的研究の応用
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
作用機序
The mechanism of action of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)naphthalene: Similar structure but without the acetonitrile group, affecting its reactivity and applications.
Uniqueness
The presence of both the difluoromethyl and acetonitrile groups in 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile imparts unique properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C13H9F2N |
|---|---|
分子量 |
217.21 g/mol |
IUPAC名 |
2-[3-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-7-9-3-1-2-4-12(9)10(8-11)5-6-16/h1-4,7-8,13H,5H2 |
InChIキー |
BPHGZEJJKYUPTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)


![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)








